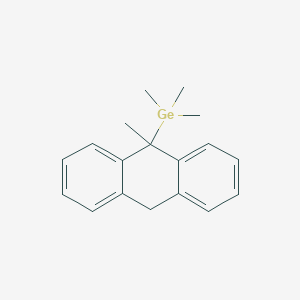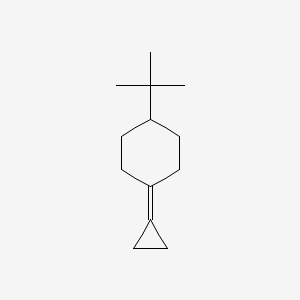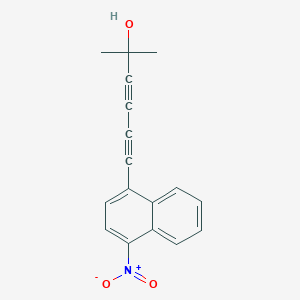![molecular formula C15H21NO2 B14394235 (4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline CAS No. 87657-06-5](/img/structure/B14394235.png)
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is a complex organic compound belonging to the class of octahydrobenzoquinolines This compound is characterized by its unique structure, which includes two methoxy groups and a fused bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Modifications of the Skraup synthesis can be employed to introduce the methoxy groups at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of (4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism underlies their antibacterial activity. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
(4aR,10bS)-cis-octahydrobenzo[f]quinoline: This compound has a similar structure but differs in the stereochemistry at specific positions.
7-Hydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline: This compound has a hydroxyl group instead of methoxy groups, leading to different chemical and biological properties.
3-PPP (3-(3-Hydroxyphenyl)-N-propylpiperidine): A related compound with dopaminergic activity, used as a reference in pharmacological studies.
Uniqueness
(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
CAS番号 |
87657-06-5 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
(4aS,10bS)-7,9-dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline |
InChI |
InChI=1S/C15H21NO2/c1-17-10-8-13-11-4-3-7-16-14(11)6-5-12(13)15(9-10)18-2/h8-9,11,14,16H,3-7H2,1-2H3/t11-,14-/m0/s1 |
InChIキー |
YAJBETWORMKDBP-FZMZJTMJSA-N |
異性体SMILES |
COC1=CC2=C(CC[C@H]3[C@H]2CCCN3)C(=C1)OC |
正規SMILES |
COC1=CC2=C(CCC3C2CCCN3)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)



![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)

![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)

![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)


![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
